molecular formula C13H15NO2 B2860613 1,2-Dimethyl-5-(oxiran-2-ylmethoxy)indole CAS No. 2411273-99-7

1,2-Dimethyl-5-(oxiran-2-ylmethoxy)indole

Cat. No.: B2860613
CAS No.: 2411273-99-7
M. Wt: 217.268
InChI Key: BDKMMBVPGBPTGY-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-(oxiran-2-ylmethoxy)indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core with a 1,2-dimethyl substitution and an oxirane (epoxide) group attached via a methoxy linker at the 5-position. The presence of the oxirane ring makes this compound particularly interesting due to its potential reactivity and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-5-(oxiran-2-ylmethoxy)indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Dimethylation: The 1,2-positions of the indole core are methylated using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Oxirane Group: The oxirane group is introduced by reacting the 5-position of the indole core with an epoxide precursor, such as epichlorohydrin, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-(oxiran-2-ylmethoxy)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially opening the oxirane ring.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines or thiols attack the electrophilic carbon atoms, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1,2-Dimethyl-5-(oxiran-2-ylmethoxy)indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-(oxiran-2-ylmethoxy)indole involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: Lacks the oxirane group and has different reactivity and applications.

    2-Methylindole: Similar to 1-Methylindole but with methyl substitution at the 2-position.

    5-Methoxyindole: Contains a methoxy group at the 5-position but lacks the oxirane ring.

Uniqueness

1,2-Dimethyl-5-(oxiran-2-ylmethoxy)indole is unique due to the presence of both the 1,2-dimethyl substitution and the oxirane ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,2-dimethyl-5-(oxiran-2-ylmethoxy)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-5-10-6-11(15-7-12-8-16-12)3-4-13(10)14(9)2/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKMMBVPGBPTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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